2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide
Description
This compound features a 1,3,8-triazaspiro[4.5]decane core substituted with:
- 2,4-dioxo groups, which may enhance hydrogen-bonding capabilities.
- An N-(2-methoxyethyl)acetamide side chain, likely improving aqueous solubility due to the ether oxygen and polar acetamide moiety.
Its molecular weight is 353.8 g/mol (95% purity), and it is available as a hydrochloride salt (CAS: 28936-99-4) .
Properties
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-27-12-9-20-16(24)14-23-17(25)19(21-18(23)26)7-10-22(11-8-19)13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,20,24)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJQAFIPBNEZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2(CCN(CC2)CC3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of triazaspiro compounds characterized by a unique spiro structure and multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 317.34 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazaspiro framework followed by acylation with acetic acid derivatives. The synthetic pathway can be summarized as follows:
- Formation of Triazaspiro Framework : The initial step involves the reaction of benzyl derivatives with dioxo compounds.
- Acylation : The resulting triazole compound is then acylated using N-(2-methoxyethyl)acetamide.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its effects on different biological systems.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.5 | Induction of apoptosis |
| A549 (lung cancer) | 12.3 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 10.7 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that related compounds have antimicrobial effects against pathogenic bacteria such as Staphylococcus aureus. One study reported minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL for structurally similar compounds .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit key metabolic enzymes like acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurodegenerative diseases .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the modulation of signaling pathways involving caspases and Bcl-2 family proteins.
Case Studies
A notable case study involved the testing of a series of triazole derivatives in vitro against human cancer cell lines, where one compound exhibited an IC50 value comparable to established chemotherapeutics like cisplatin . This highlights the potential for further development of this class of compounds into effective anticancer therapies.
Chemical Reactions Analysis
Catalyst-Screening Studies
A four-component reaction system involving InCl₃ as a catalyst was optimized for synthesizing pyrano[2,3-c]pyrazole derivatives, which share structural motifs with triazaspiro systems . Key findings include:
| Parameter | Optimal Conditions | Outcome |
|---|---|---|
| Catalyst | InCl₃ (20 mol%) | 95% yield |
| Solvent | 50% EtOH | Highest efficiency |
| Temperature | 40 °C | Optimal reaction rate |
| Reaction Time | 20 minutes | No yield improvement beyond this |
This methodology highlights the role of ultrasound irradiation in accelerating reactions while maintaining mild conditions .
Reaction Mechanism for Triazaspiro Derivatives
The synthesis of pyrano[2,3-c]pyrazole derivatives under InCl₃ catalysis provides insights into possible mechanisms for triazaspiro compounds :
-
Intermediate formation :
-
β-ketoester (e.g., ethyl acetoacetate) reacts with hydrazine to form a pyrazolone intermediate (A).
-
Malononitrile condenses with methyl phenylglyoxylate to form intermediate C.
-
-
Nucleophilic attack :
-
The active methylene group of intermediate B (deprotonated pyrazolone) attacks intermediate C, forming intermediate D.
-
Tautomerization yields the final product.
-
| Step | Key Reaction | Role of InCl₃ |
|---|---|---|
| 1 | Proton transfer | Facilitates deprotonation of intermediates |
| 2 | Nucleophilic attack | Coordinates electron-deficient sites |
| 3 | Tautomerization | Stabilizes final product via conjugation |
Structural Stability and Functional Group Tolerance
The benzyl group and dioxo moieties in triazaspiro systems (e.g., 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione ) suggest:
-
High stability under standard reaction conditions due to aromaticity and resonance stabilization .
-
Compatibility with ester groups , as seen in benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (PubChem CID 10425057) .
Functionalization Routes
For the target compound’s N-(2-methoxyethyl)acetamide moiety, plausible synthetic steps include:
-
Amide bond formation : Reaction of the triazaspiro core with 2-methoxyethylamine under coupling agents (e.g., EDC/HOBt).
-
Acetamide substitution : Potential substitution via nucleophilic attack on carbonyl groups, though steric hindrance from the spiro system may limit reactivity.
Functional Group Compatibility
| Functional Group | Tolerance in Triazaspiro Systems |
|---|---|
| Benzyl ester | High (e.g., PubChem CID 10425057) |
| Amide | Likely (based on analogous systems) |
| Diketone (2,4-dioxo) | Excellent (aromatic stabilization) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 8 (spiro ring) and the acetamide side chain, which influence pharmacological and physicochemical properties.
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Trends
Position 8 Substituents: Benzyl/aryl groups (e.g., target compound, Compound 5) enhance target binding via hydrophobic/π-π interactions. Compound 5's 2,4-dimethoxybenzoyl group improved selectivity for mycobacterial lipoamide dehydrogenase (Mtb Lpd) . Heterocyclic carbonyl groups (e.g., pyrazolo-pyridine in , indazole in ) are critical for kinase inhibition (DDR1), as demonstrated by co-crystal structures showing hydrogen bonding with active-site residues .
Acetamide Side Chain :
- N-(2-methoxyethyl) (target compound) balances solubility and permeability due to its polar yet flexible structure.
- Trifluoroethyl () introduces electronegativity, enhancing metabolic stability but possibly reducing solubility.
- Chlorine or fluorobenzyl () may improve membrane penetration but could increase toxicity risks.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this spiro-triazaspirodecan acetamide derivative?
Answer:
The synthesis typically involves multi-step routes starting with spirocyclic intermediates. Key steps include:
- Spirocyclic Core Formation : Cyclization of precursors like 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives using tert-butyl carboxylate protection/deprotection strategies (e.g., HCl in dioxane for Boc removal) .
- Acetamide Functionalization : Coupling of the spirocyclic amine with activated acetamide derivatives (e.g., bromoacetamide or chloroacetyl chloride) under reflux conditions in ethanol or THF .
- Benzyl Group Introduction : Alkylation or acylation reactions using benzyl halides or carbonyl reagents, often requiring base catalysis (e.g., K₂CO₃) .
Critical Quality Control : Purity is confirmed via HPLC, NMR (for regiochemical assignment), and mass spectrometry .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the spirocyclic core?
Answer:
X-ray crystallography is essential for unambiguous stereochemical determination:
- Data Collection : High-resolution (≤1.0 Å) data collected at low temperatures (e.g., 173 K) to minimize thermal motion .
- Structure Solution : Use of direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .
- Refinement : Iterative refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen-bonding networks. The spirocyclic system’s puckering parameters (e.g., Cremer-Pople analysis) are quantified to confirm ring conformations .
Case Study : Co-crystallization with target enzymes (e.g., mycobacterial lipoamide dehydrogenase) can reveal binding-induced conformational changes .
Basic: What spectroscopic techniques are prioritized for structural validation?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirms carbonyl stretches (2,4-dioxo groups at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; ESI+ mode detects [M+H]⁺ ions .
Advanced: How can conflicting bioactivity data for structurally analogous compounds be reconciled?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Mitigation strategies include:
- Comparative Enzymatic Assays : Standardize substrate concentrations (e.g., fixed NADH levels for dehydrogenase inhibition assays) and pH (e.g., pH 7.4 for physiological relevance) .
- Structural Overlay Analysis : Superimpose crystallographic structures (e.g., Protein Data Bank entries) to identify critical binding residues impacted by substituents (e.g., 4-chlorobenzyl vs. 2-methoxyethyl groups) .
- Free Energy Perturbation (FEP) Calculations : Quantify the thermodynamic impact of substituent changes on binding affinity using molecular dynamics simulations .
Advanced: What computational approaches optimize this compound’s inhibitory potency against viral polymerases?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to screen binding poses against target active sites (e.g., monkeypox DNA polymerase). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Asp or Glu) and low predicted ΔG values (<−8 kcal/mol) .
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ values) with IC₅₀ data to guide synthetic modifications .
- MD Simulations : Perform 100-ns trajectories in explicit solvent to assess binding stability; analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
Basic: What in vitro assays are recommended for initial bioactivity profiling?
Answer:
- Enzyme Inhibition Assays :
- Cellular Toxicity : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays (48-hour exposure, IC₅₀ > 50 µM desirable) .
Advanced: How can reaction yields be improved during spirocyclic core synthesis?
Answer:
- Solvent Optimization : Replace ethanol with DMF or DMSO to enhance intermediate solubility .
- Catalysis : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations to reduce byproducts .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 2 hours) while maintaining >80% yield .
Advanced: What experimental designs address batch-to-batch variability in biological testing?
Answer:
- Randomized Block Designs : Assign compound batches to experimental blocks to isolate variability .
- Positive/Negative Controls : Include reference inhibitors (e.g., isoniazid for dehydrogenase assays) in each plate .
- Statistical Power Analysis : Use ANOVA with post-hoc Tukey tests (α=0.05) to determine required replicates (n ≥ 4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
